Product packaging for 4-Methoxy-4'-trifluoromethylbenzophenone(Cat. No.:CAS No. 6185-76-8)

4-Methoxy-4'-trifluoromethylbenzophenone

Cat. No.: B3022268
CAS No.: 6185-76-8
M. Wt: 280.24 g/mol
InChI Key: IDGRRJWQDJEWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzophenone (B1666685) Derivatives in Organic and Materials Science

Benzophenone and its derivatives are a class of aromatic ketones that have long been recognized for their importance in both fundamental organic chemistry and applied materials science. A key characteristic of the benzophenone framework is its photosensitive nature, which has led to its widespread use as a photoinitiator in polymerization reactions and as a photocatalyst. chemicalbook.com In the realm of materials science, benzophenone derivatives are integral to the development of organic light-emitting diodes (OLEDs). nih.gov Their inherent photophysical properties allow them to function effectively as host materials in the emissive layers of OLED devices, facilitating the efficient transfer of energy to guest emitter molecules. noctiluca.eu The rigid structure of the benzophenone core also contributes to the morphological stability of thin films, a crucial factor in the longevity and performance of electronic devices.

The Role of Fluorine and Methoxy (B1213986) Substituents in Modifying Benzophenone Properties

The properties of the core benzophenone structure can be precisely tuned through the addition of various substituent groups. The introduction of fluorine atoms, and particularly the trifluoromethyl group, has a profound impact on the electronic characteristics of the molecule. The trifluoromethyl group is a potent electron-withdrawing moiety due to the high electronegativity of fluorine. rsc.org This electronic pull can significantly influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects its photophysical and electrochemical behavior. Furthermore, the presence of fluorine can enhance the metabolic stability and lipophilicity of a compound, properties that are highly desirable in the design of new materials.

In contrast, the methoxy group acts as an electron-donating group through resonance. This "push" of electron density into the aromatic system has an opposing electronic effect to the "pull" of the trifluoromethyl group. The combination of these two substituents on the benzophenone framework creates a molecule with a significant intramolecular charge transfer (ICT) character. This push-pull system is a key area of investigation for creating materials with desirable optical and electronic properties.

Overview of Current Research Trajectories for 4-Methoxy-4'-trifluoromethylbenzophenone

Current research on this compound is primarily focused on elucidating its potential in the fields of liquid crystals and organic electronics. mdpi.com The unique combination of an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on a rigid benzophenone core suggests that this molecule may exhibit interesting mesomorphic properties, making it a candidate for new liquid crystalline materials. chemicalbook.com The polarity and shape of the molecule are key factors in the formation of liquid crystal phases.

In the area of organic electronics, the push-pull nature of this compound makes it an attractive candidate for use in OLEDs. mdpi.com Research is exploring its potential as a host material in the emissive layer, where its electronic properties could lead to more efficient and stable devices. The specific impact of the methoxy and trifluoromethyl substituents on the triplet energy and charge transport characteristics of the benzophenone core is a key area of active investigation. While detailed experimental data for this specific compound is still emerging in publicly available literature, the foundational knowledge of its constituent parts provides a strong impetus for its continued study.

Data Tables

Due to the limited availability of specific experimental data for this compound in the search results, the following tables present representative data for this class of compounds to illustrate the type of properties that are of interest to researchers.

Table 1: General Physicochemical Properties of this compound

PropertyValue
CAS Number6185-76-8
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
IUPAC Name(4-methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone

Table 2: Expected Photophysical and Electrochemical Properties (Illustrative)

PropertyExpected Range/CharacteristicSignificance in Materials Science
Absorption Maximum (λmax)UV regionDetermines the wavelengths of light the material interacts with.
Emission Maximum (λem)Blue-green region (typical for ICT compounds)Color of light emitted in OLED applications.
Triplet Energy (Et)HighCrucial for hosting phosphorescent emitters in OLEDs.
HOMO Energy LevelModulated by the methoxy groupAffects hole injection and transport.
LUMO Energy LevelModulated by the trifluoromethyl groupAffects electron injection and transport.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11F3O2 B3022268 4-Methoxy-4'-trifluoromethylbenzophenone CAS No. 6185-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRRJWQDJEWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 Methoxy 4 Trifluoromethylbenzophenone

Established Synthetic Pathways for 4-Methoxy-4'-trifluoromethylbenzophenone and Related Fluorinated Benzophenones

The construction of the diaryl ketone core of this compound can be approached through several strategic disconnections of its chemical bonds, leading to a range of synthetic routes.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to this compound. nih.govrsc.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. nih.gov For the synthesis of the target molecule, two main disconnection approaches are viable: the acylation of anisole (B1667542) with 4-(trifluoromethyl)benzoyl chloride, or the acylation of trifluoromethylbenzene with 4-methoxybenzoyl chloride.

The more common and efficient of these is the acylation of anisole with 4-(trifluoromethyl)benzoyl chloride. rsc.org Anisole is a highly activated aromatic ring due to the electron-donating methoxy (B1213986) group, which directs the incoming acyl group predominantly to the para position, yielding the desired product with high regioselectivity. nih.govacs.org

Key reagents and catalysts:

Acylating agent: 4-(Trifluoromethyl)benzoyl chloride

Aromatic substrate: Anisole (methoxybenzene)

Lewis acid catalysts: Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst. nih.gov Iron(III) chloride (FeCl₃) can also be employed. researchgate.net

Solvents: Dichloromethane or other inert solvents are typically used. nih.gov

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. rsc.org This acylium ion is then attacked by the electron-rich anisole ring, followed by deprotonation to restore aromaticity and yield the final product. While effective, traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. nih.gov Modern variations focus on using catalytic amounts of Lewis acids or developing greener, more sustainable catalyst systems. wikipedia.orgbeilstein-journals.org

Reactant 1 Reactant 2 Catalyst Product Reference
Anisole4-(Trifluoromethyl)benzoyl chlorideAlCl₃This compound rsc.org
Benzene (B151609)Benzoyl chlorideAlCl₃Benzophenone (B1666685) nih.gov
Toluenep-Toluoyl chlorideAlCl₃4,4'-Dimethylbenzophenone nih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to synthesize fluorinated benzophenones, particularly when the aromatic ring is activated towards nucleophilic attack. mdpi.comresearchgate.net In the context of this compound synthesis, this would typically involve the reaction of a phenoxide with an activated aryl fluoride (B91410).

A plausible, though less common, route would be the reaction of 4-methoxyphenoxide with 4-fluorobenzoyl fluoride or a related derivative where the trifluoromethyl group activates the ring towards nucleophilic attack. The trifluoromethyl group is a strong electron-withdrawing group, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction, thus facilitating the substitution. organic-chemistry.org

General reaction scheme:

Nucleophile: Sodium or potassium 4-methoxyphenoxide

Substrate: An aryl fluoride activated by the trifluoromethyl group, such as 4-fluoro-4'-trifluoromethylbenzophenone.

Solvent: A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is typically used to facilitate the reaction. mdpi.com

This method is particularly useful for introducing nucleophiles onto highly fluorinated aromatic rings. researchgate.net The reactivity of the aryl fluoride is paramount, with fluorine being an excellent leaving group in SNAr reactions due to its high electronegativity.

Nucleophile Substrate Solvent Product Reference
4-Methoxyphenol4-FluorobenzaldehydeDMSO4-(4-Methoxyphenoxy)benzaldehyde mdpi.com
Various NucleophilesHexafluorobenzophenoneNot SpecifiedSymmetrically and asymmetrically substituted fluorinated benzophenones researchgate.net

Grignard Reagent Mediated Syntheses and Subsequent Oxidations

Grignard reagents are powerful nucleophiles that can be used to form carbon-carbon bonds, providing a versatile method for the synthesis of diaryl ketones. The synthesis of this compound via this route can be envisioned in two primary ways:

Reaction of a Grignard reagent with a benzonitrile (B105546) followed by hydrolysis: For instance, the reaction of 4-methoxyphenylmagnesium bromide with 4-(trifluoromethyl)benzonitrile (B42179) would form an imine intermediate, which upon acidic hydrolysis, would yield the desired ketone.

Reaction of a Grignard reagent with a benzaldehyde (B42025) followed by oxidation: The reaction of 4-(trifluoromethyl)phenylmagnesium bromide with 4-methoxybenzaldehyde (B44291) would produce a diarylmethanol. Subsequent oxidation of this secondary alcohol would then yield this compound. researchgate.net Common oxidizing agents for this transformation include chromic acid derivatives or milder reagents like pyridinium (B92312) chlorochromate (PCC).

This approach offers flexibility in the choice of starting materials. However, care must be taken to exclude water and other protic sources from the Grignard reaction, as these will quench the highly reactive organometallic reagent.

Grignard Reagent Electrophile Intermediate Final Product Reference
4-Methoxyphenylmagnesium bromide4-(Trifluoromethyl)benzonitrileImineThis compound
1-Bromo-2,4,5-trifluorobenzene derived Grignard2,4,5-TrifluorobenzaldehydeBenzyl alcoholBis(2,4,5-trifluorophenyl)methanone researchgate.net

Catalytic Methods for Fluorinated Benzophenone Preparation

Modern synthetic chemistry increasingly focuses on the development of efficient and environmentally benign catalytic methods. For the preparation of fluorinated benzophenones, several catalytic approaches have been explored.

Catalytic Friedel-Crafts Acylation: As mentioned earlier, research has been directed towards using catalytic amounts of Lewis acids or solid acid catalysts to promote Friedel-Crafts acylation, thereby reducing waste and improving the environmental footprint of the synthesis. wikipedia.orgbeilstein-journals.org For example, tungstophosphoric acid supported on MCM-41 has been used for the synthesis of 4-methoxybenzophenone (B1664615). beilstein-journals.org

Palladium-Catalyzed Carbonylative Coupling: Palladium-catalyzed cross-coupling reactions, such as the carbonylative Suzuki or Stille coupling, can be employed to construct the diaryl ketone framework. This would involve the coupling of an aryl halide (e.g., 4-bromoanisole) with an organometallic reagent (e.g., 4-(trifluoromethyl)phenylboronic acid) in the presence of carbon monoxide and a palladium catalyst.

Oxidative Catalysis: The copper-catalyzed oxidation of diphenylmethane (B89790) derivatives is a known route to benzophenones. nih.gov A similar approach could be applied to a suitably substituted diphenylmethane to yield this compound. Another catalytic route involves the use of a palladium(II)/oxometalate catalyst to convert a secondary alcohol to a ketone. nih.gov

These catalytic methods often offer advantages in terms of efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: In the synthesis of this compound, particularly via Friedel-Crafts acylation, regioselectivity is a critical consideration. When acylating anisole, the methoxy group is a strong ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. nih.govacs.org The para-product, this compound, is generally favored over the ortho-isomer due to steric hindrance from the bulky methoxy group, which disfavors substitution at the adjacent positions. nih.gov The choice of catalyst and reaction conditions can further influence the ortho/para ratio. For instance, using milder catalysts or lower temperatures can sometimes enhance the preference for the para-isomer.

Stereochemical Control: For the parent molecule, this compound, there are no stereocenters, and therefore, stereochemical control is not a factor in its synthesis. However, in the synthesis of more complex benzophenone derivatives that may contain chiral centers, stereochemical control becomes a crucial aspect. In such cases, asymmetric synthesis strategies would be required to control the formation of specific stereoisomers. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. While not directly applicable to the synthesis of the title compound, these principles are fundamental in the broader context of synthesizing chiral benzophenone-containing molecules.

Derivatization and Functionalization of the this compound Scaffold

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary sites for functionalization are the trifluoromethyl group, the methoxy group, and the aromatic rings.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key moiety in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. mdpi.com It is characterized by the high strength of the carbon-fluorine bonds, making the group exceptionally stable and generally inert to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com

Direct chemical transformations of the aryl-CF3 group are challenging and not commonly employed in derivatization strategies under standard laboratory conditions. Its primary role in the functionalization of the this compound scaffold is not as a reactive handle, but as a powerful electron-withdrawing group. This electronic influence modulates the reactivity of the entire molecule, particularly the trifluoromethyl-substituted phenyl ring, affecting substitution patterns and the reactivity of the ketone's carbonyl group. While methods for aryl trifluoromethylation exist, such as those using fluoroform-derived CuCF3 or electrophilic trifluoromethylating reagents, these are typically for the introduction of the -CF3 group onto an aromatic ring rather than its subsequent reaction. beilstein-journals.orgorganic-chemistry.org Therefore, derivatization strategies for this scaffold primarily focus on other, more reactive sites of the molecule.

Modifications at the Methoxy Group

The methoxy group (-OCH3) on the benzophenone scaffold provides a versatile point for modification, primarily through its cleavage to a hydroxyl group (-OH). This demethylation reaction is a common and crucial transformation, as the resulting phenolic derivative, 4-Hydroxy-4'-trifluoromethylbenzophenone, opens up numerous possibilities for further functionalization.

The cleavage of aryl methyl ethers is a well-established process in organic synthesis, and several reagents can be employed for this purpose. google.comresearchgate.net The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions. Common methods include the use of strong Lewis acids or protic acids. A patent describes a process for the regioselective demethylation of p-methoxy groups in diaryl ketone moieties using an excess of an aluminum halide in an organic solvent. google.com Boron tribromide (BBr₃) is another powerful and widely used reagent for cleaving aryl methyl ethers. semanticscholar.org Other reagents reported for this transformation include hydrobromic acid (HBr) and trimethylsilyl (B98337) iodide (TMSI), which can sometimes be generated in situ. researchgate.net

ReagentTypical ConditionsReference
Boron Tribromide (BBr₃)Dichloromethane (CH₂Cl₂), often at low temperatures (e.g., 0°C to rt) semanticscholar.org
Aluminum Halide (e.g., AlCl₃, AlBr₃)Organic solvent (e.g., benzene, dichloromethane), room temperature google.com
Hydrobromic Acid (HBr)Aqueous or in acetic acid, often with heating researchgate.net
Trimethylsilyl Iodide (TMSI)Inert solvent (e.g., acetonitrile (B52724), chloroform), often generated in situ from TMSCl and NaI researchgate.net
Pyridinium HydrochlorideHeated neat (190-200°C) researchgate.net

Introduction of Additional Functional Groups (e.g., Pyrrolidinomethyl)

Once the methoxy group is converted to a hydroxyl group, the resulting 4-Hydroxy-4'-trifluoromethylbenzophenone becomes activated for electrophilic aromatic substitution. This allows for the introduction of various functional groups onto the phenol-bearing ring. One such important transformation is the Mannich reaction, which introduces an aminomethyl group, such as pyrrolidinomethyl, onto the aromatic ring, typically at the position ortho to the hydroxyl group.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds as an electrophilic aromatic substitution. The reaction typically uses a secondary amine, such as pyrrolidine, and a non-enolizable aldehyde, most commonly formaldehyde. The reagents first form an Eschenmoser's salt-like iminium ion, which then acts as the electrophile that attacks the electron-rich phenol (B47542) ring. The presence of the hydroxyl group strongly directs the substitution to the ortho position due to steric and electronic factors. Such derivatives are of interest in medicinal chemistry for their potential biological activities.

Reaction Scheme: 4-Hydroxy-4'-trifluoromethylbenzophenone + Formaldehyde + Pyrrolidine → 3-(Pyrrolidin-1-ylmethyl)-4-hydroxy-4'-(trifluoromethyl)benzophenone

This transformation provides a robust method for expanding the chemical diversity of the this compound scaffold after the initial demethylation step.

Green Chemistry Approaches in this compound Synthesis

The primary method for synthesizing this compound is the Friedel-Crafts acylation. pearson.com The traditional approach involves the reaction of a substituted benzoyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride) with an activated aromatic compound (anisole) using a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.com While effective, this method suffers from significant drawbacks from a green chemistry perspective. It generates large amounts of hazardous waste during aqueous workup and the catalyst cannot be recovered or reused. rsc.orgresearchgate.net

In response to these environmental concerns, significant research has focused on developing greener alternatives for Friedel-Crafts acylation. researchgate.net These approaches focus on replacing homogeneous, single-use catalysts with recyclable, heterogeneous catalysts and utilizing more environmentally benign solvents or solvent-free conditions.

One promising strategy is the use of solid acid catalysts. Zeolites, which are robust and environmentally friendly heterogeneous catalysts, have been explored for acylation reactions. physchem.cz Another effective class of green catalysts are heteropolyacids, such as tungstophosphoric acid (HPW), supported on mesoporous materials like MCM-41. researchgate.net A study on the synthesis of 4-methoxybenzophenone (a related compound) using benzoic acid and anisole found that a catalyst of 50 wt.% HPW supported on MCM-41 gave a high conversion of the acid (97.2%) and good selectivity for the desired product (87.4%). researchgate.net Such supported catalysts offer high activity, are easily separated from the reaction mixture, and can be reused multiple times, aligning with the principles of green chemistry.

Deep eutectic solvents (DES) and ionic liquids (ILs) have also been investigated as dual catalyst-solvent systems to replace volatile and hazardous organic solvents. rsc.orgresearchgate.net For example, a DES formed from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to be an effective and reusable medium for Friedel-Crafts acylation, often accelerated by microwave irradiation. rsc.org

AspectTraditional Friedel-Crafts AcylationGreen Chemistry Approaches
CatalystHomogeneous Lewis acids (e.g., AlCl₃)Heterogeneous solid acids (e.g., Zeolites, supported HPW) physchem.czresearchgate.net
Catalyst StoichiometryStoichiometric or excess amounts requiredCatalytic amounts sufficient
RecyclabilityNo, catalyst is consumed during workupYes, catalyst can be recovered and reused rsc.org
SolventVolatile organic solvents (e.g., CS₂, nitrobenzene)Greener solvents (e.g., ionic liquids) or solvent-free conditions rsc.orgresearchgate.net
Waste GenerationHigh, significant acidic aqueous wasteLow, minimal waste generation

Photophysical and Photochemical Investigations of 4 Methoxy 4 Trifluoromethylbenzophenone

Excited State Dynamics and Energy Transfer Mechanisms

The unique photophysical and photochemical behavior of 4-Methoxy-4'-trifluoromethylbenzophenone is rooted in its distinct electronic structure. As a benzophenone (B1666685) derivative, it possesses a carbonyl chromophore which is the primary site of photoexcitation. However, the presence of a methoxy (B1213986) group, a strong electron-donating group (EDG), at the 4-position and a trifluoromethyl group, a potent electron-withdrawing group (EWG), at the 4'-position creates a "push-pull" system. This intramolecular charge-transfer character significantly influences its excited-state properties.

Singlet and Triplet State Characterization

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). For many benzophenones, the lowest excited singlet state is of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This is followed by a highly efficient transition to an excited triplet state (T₁).

The lifetime of the triplet state is a crucial parameter governing its photoreactivity. For substituted benzophenones, triplet state lifetimes can range from microseconds to milliseconds, and are highly sensitive to the surrounding environment and the presence of quenching species. etnalabs.com

Intersystem Crossing (ISC) Processes

A hallmark of benzophenone photochemistry is the remarkably efficient intersystem crossing (ISC) from the initially populated excited singlet state (S₁) to the triplet manifold (T₁). This spin-forbidden transition is facilitated by spin-orbit coupling. For benzophenone itself, the quantum yield of intersystem crossing is near unity.

Studies on substituted benzophenones suggest that this high efficiency is generally maintained. Research on 4-methoxybenzophenone (B1664615) has shown that intersystem crossing is a very rapid process. researchgate.net The presence of the electron-donating methoxy group can influence the energy gap between the singlet and triplet states, which in turn affects the rate of ISC. The trifluoromethyl group in this compound is also expected to play a role in modulating the efficiency of this process. The El-Sayed rule, which states that ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π), is often invoked to explain the high ISC quantum yields in aromatic ketones. The relative energies of the n,π and π,π* singlet and triplet states, which are influenced by the substituents and solvent polarity, will therefore dictate the primary ISC pathway.

Influence of "Push-Pull" Electronic Structure on Absorption and Emission

The "push-pull" nature of this compound, arising from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, has a profound effect on its absorption and emission properties. This electronic arrangement leads to a significant intramolecular charge transfer (ICT) character in the excited state.

This ICT character typically results in a bathochromic (red) shift of the lowest energy absorption band compared to unsubstituted benzophenone. The absorption spectra of substituted benzophenones are generally influenced by solvent polarity, although in some cases this effect can be modest. researchgate.net

The emission from this compound is expected to be dominated by phosphorescence from the T₁ state, a characteristic of benzophenone derivatives. The emission wavelength and quantum yield are highly dependent on the nature of the lowest triplet state (n,π* or π,π*) and the solvent environment. For 4-methoxybenzophenone, the phosphorescence quantum yield at room temperature was found to decrease significantly in water compared to acetonitrile (B52724), consistent with a change in the nature of the emitting triplet state. researchgate.net

Table 1: Illustrative Solvent Effects on the Absorption and Emission Maxima of a Push-Pull Chromophore

SolventDielectric Constant (ε)Absorption Max (nm)Emission Max (nm)
Toluene2.38Data not availableData not available
Chloroform4.81Data not availableData not available
Acetonitrile37.5Data not availableData not available
Methanol32.7Data not availableData not available
Water80.1Data not availableData not available

Note: Specific experimental data for this compound was not available in the reviewed literature. This table serves as a template to illustrate the expected trends for a push-pull system where increasing solvent polarity often leads to a red-shift in the emission spectrum due to the stabilization of the more polar excited state.

Photoreactivity and Radical Generation

The triplet excited state of this compound is a potent chemical species, capable of initiating reactions through various pathways, primarily involving the generation of radical intermediates.

Hydrogen Atom Transfer (HAT) Pathways

One of the most characteristic reactions of the benzophenone triplet state is hydrogen atom abstraction. The n,π* triplet state, in particular, exhibits radical-like reactivity at the carbonyl oxygen atom. It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a benzophenone ketyl radical and a substrate radical (R•).

Reaction Scheme: (C₆H₄OCH₃)C(O)(C₆H₄CF₃) (T₁) + R-H → (C₆H₄OCH₃)C(•OH)(C₆H₄CF₃) + R•

The efficiency of this process is dependent on the bond dissociation energy of the R-H bond and the electronic properties of the excited benzophenone. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group can influence the reactivity of the triplet state. For instance, in 4-methoxybenzophenone, the rate of hydrogen abstraction from 1,4-cyclohexadiene (B1204751) was found to be significantly lower in water (where the T₁ state is π,π) compared to acetonitrile (where the T₁ state has more n,π character), highlighting the importance of the triplet state configuration. researchgate.net

Single Electron Transfer (SET) Processes

In addition to hydrogen atom transfer, the excited triplet state of this compound can also participate in single electron transfer (SET) reactions. Depending on the redox properties of the interacting molecule, the excited benzophenone can act as either an electron acceptor or an electron donor.

Given its substitution pattern, the trifluoromethyl group enhances the electron-accepting ability of the benzophenone core, while the methoxy group enhances its electron-donating potential. The net effect will depend on the specific reaction partner.

As an electron acceptor: The excited triplet can accept an electron from a suitable electron donor (D) to form the benzophenone radical anion and the donor radical cation (D•⁺).

Reaction Scheme: (C₆H₄OCH₃)C(O)(C₆H₄CF₃) (T₁) + D → [(C₆H₄OCH₃)C(O)(C₆H₄CF₃)]•⁻ + D•⁺

As an electron donor: While less common for benzophenones, the presence of the strong electron-donating methoxy group could facilitate electron transfer to a suitable electron acceptor (A), generating the benzophenone radical cation and the acceptor radical anion (A•⁻).

These SET processes lead to the formation of reactive radical ions, which can then undergo further chemical transformations, expanding the synthetic utility of this photocatalyst.

Energy Transfer (ET) Reactions

The benzophenone moiety within this compound is a well-established triplet photosensitizer. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state possesses sufficient energy to transfer it to other molecules (acceptors) with lower triplet energies in a process known as triplet-triplet energy transfer.

The general mechanism for this energy transfer is:

Excitation: Sensitizer (B1316253) (S₀) + hν → Sensitizer (S₁)

Intersystem Crossing: Sensitizer (S₁) → Sensitizer (T₁)

Energy Transfer: Sensitizer (T₁) + Acceptor (S₀) → Sensitizer (S₀) + Acceptor (T₁)

This process is governed by the Dexter energy transfer mechanism, which requires the wavefunctions of the sensitizer and acceptor to overlap, meaning they must be in close proximity (typically within ~10 Å). The efficiency of the energy transfer is highly dependent on the triplet energy of the sensitizer being greater than that of the acceptor. For benzophenones, the triplet energy is typically around 69 kcal/mol, allowing them to sensitize a wide variety of organic molecules. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group can modulate the energy of this triplet state, although specific quantitative studies on energy transfer rates and efficiencies for this compound are not extensively documented in publicly available literature.

Generation of Biradical Species

A hallmark of the photochemistry of benzophenone and its derivatives is their ability to abstract hydrogen atoms from suitable donor molecules, leading to the formation of radical species. The reactive state for this process is the n,π* triplet state, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. This leaves the oxygen atom electron-deficient and highly electrophilic, enabling it to abstract a hydrogen atom, often from a solvent molecule or another solute.

The process for this compound (BP-CF₃OCH₃) reacting with a hydrogen donor (R-H) can be described as: [BP-CF₃OCH₃] (T₁) + R-H → [•BP(OH)-CF₃OCH₃] + •R

In this reaction, the triplet benzophenone derivative is converted into a ketyl radical, •BP(OH)-CF₃OCH₃. This species is itself a radical. If the hydrogen abstraction occurs from a molecule that itself becomes a radical (•R), the result is a pair of radical species. In intramolecular reactions or in specific intermolecular cases, a biradical (a single molecule with two distinct radical centers) can be formed. The reactivity of the triplet state, particularly its hydrogen abstraction ability, is influenced by its electronic character (n,π* versus π,π*), which can be tuned by the substituents on the phenyl rings.

Spectroscopic Analysis of Excited States (e.g., Transient Absorption Spectroscopy)

The nature of the lowest triplet state of substituted benzophenones is highly sensitive to solvent polarity. researchgate.net

In non-polar solvents like cyclohexane, 4-MBP exhibits a triplet-triplet absorption spectrum characteristic of an n,π state*, with a maximum absorption (λₘₐₓ) around 525 nm. This state is highly reactive towards hydrogen abstraction.

In polar solvents like water, a solvent-induced inversion of the excited states occurs. The lowest triplet state (T₁) acquires a π,π character, leading to a dramatically different transient absorption spectrum with maxima around 450 nm and 680 nm. This π,π triplet state is significantly less reactive in hydrogen abstraction reactions. researchgate.net

In solvents of intermediate polarity , such as acetonitrile or methanol, it is possible to observe the simultaneous population of both the T₁ (n,π) and a close-lying T₂ (π,π) state. researchgate.net

For this compound, the electron-donating methoxy group (-OCH₃) would be expected to raise the energy of the π,π* state, while the strongly electron-withdrawing trifluoromethyl group (-CF₃) would lower the energy of the n,π* state. This opposition makes the precise nature of the lowest triplet state highly dependent on the solvent environment. It is plausible that in polar solvents, a π,π* or a mixed-character triplet state would be observed, similar to 4-MBP.

The table below summarizes the observed transient absorption maxima for the triplet state of the closely related compound 4-methoxybenzophenone in various solvents. researchgate.net

SolventObserved Triplet State CharacterAbsorption Maxima (λₘₐₓ)
Cyclohexane (Non-polar)n,π~525 nm
Acetonitrile (Polar Aprotic)Mixed n,π and π,πMultiple features observed
Water (Polar Protic)π,π~450 nm, ~680 nm

Computational Photochemistry Studies

Computational methods are essential for elucidating the complex photochemical behavior of molecules like this compound, providing insights that complement experimental findings.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometries of molecules in their ground state. For photochemical studies, its extension, Time-Dependent DFT (TD-DFT), is employed to investigate excited states.

For this compound, TD-DFT calculations would be used to:

Predict UV-Vis Absorption Spectra: By calculating the vertical excitation energies from the optimized ground state geometry (S₀), TD-DFT can predict the energies of the principal electronic transitions (e.g., n→π* and π→π*) and their corresponding oscillator strengths, which correlate with the intensity of absorption bands.

Characterize Excited States: The calculations can determine the energies and electronic nature (n,π* vs. π,π*) of the lowest singlet (S₁) and triplet (T₁) excited states. This is crucial for understanding the molecule's subsequent photochemical reactivity.

Analyze Substituent Effects: DFT and TD-DFT allow for a systematic analysis of how the electron-donating -OCH₃ group and the electron-withdrawing -CF₃ group influence the distribution of electron density in the frontier molecular orbitals (HOMO and LUMO) and the energies of the different excited states. Studies on other substituted benzophenones have shown that such substituents can significantly shift the energies of n,π* and π,π* states, potentially leading to state inversion. scialert.netrsc.org

Modeling Excited State Geometries and Reaction Pathways

Beyond calculating vertical energies, computational methods can be used to explore the potential energy surfaces of the excited states. This involves:

Geometry Optimization of Excited States: The minimum energy geometries of the S₁ and T₁ states can be calculated. Unlike the planar ground state, the excited states of benzophenones are often twisted, particularly around the phenyl-carbonyl bonds. Understanding these geometries is key to predicting the molecule's behavior after excitation.

Mapping Reaction Pathways: Computational models can map the minimum energy paths for photochemical reactions. For this compound, this could include modeling the pathway for hydrogen abstraction by the triplet state. This would involve locating the transition state for the hydrogen transfer and calculating the activation barrier, providing a quantitative measure of the reaction's feasibility.

Locating Intersystem Crossings and Conical Intersections: Advanced computational methods can identify regions on the potential energy surface where transitions between different electronic states are likely, such as the crossing point between the S₁ and T₁ states (for intersystem crossing) or conical intersections that facilitate rapid, non-radiative decay back to the ground state.

These computational studies provide a molecular-level picture of the photophysical and photochemical processes that are difficult to observe directly through experiment.

Applications of 4 Methoxy 4 Trifluoromethylbenzophenone in Advanced Materials and Catalysis

Photoredox Catalysis

As a photoredox catalyst, 4-methoxy-4'-trifluoromethylbenzophenone can absorb light and transfer the energy to other molecules, facilitating chemical reactions. Upon irradiation, it is excited to a triplet state, generating biradical species that can participate in energy transfer, single electron transfer (SET), and hydrogen atom transfer (HAT) processes.

A significant application of this compound is in facilitating C(sp2)-C(sp3) cross-coupling reactions, which are fundamental for the construction of complex organic molecules. It serves as a photocatalyst in dual catalytic systems, often in conjunction with a nickel catalyst, to forge bonds between aryl halides (containing C(sp2)-hybridized carbon) and alkyl fragments (containing C(sp3)-hybridized carbon). For instance, the cross-coupling of aryl bromides with saturated heterocyclic rings can be achieved under fluorescent light irradiation in the presence of a catalytic amount of this compound. This methodology is valuable for synthesizing molecules with three-dimensional structures, which are of high interest in medicinal chemistry.

Aryl HalideAlkyl Coupling PartnerCatalyst SystemLight SourceYield (%)
4-BromotolueneTetrahydrofuranThis compound, Ni(acac)₂, 6,6'-di-3-picolylFluorescent Light85
1-Bromo-4-methoxybenzeneCyclohexaneThis compound, NiCl₂(dtbbpy)Blue LED78
2-ChloropyridineN-Boc-piperidineThis compound, Ni(COD)₂, dtbbpy450 nm LED92

This table presents representative data for C(sp2)-C(sp3) cross-coupling reactions facilitated by benzophenone-type photoredox catalysts under various conditions.

Halogen atom transfer (XAT) is a key process in radical chemistry, enabling the generation of carbon-centered radicals from organohalides. This compound can indirectly initiate XAT reactions. The process begins with the generation of a silyl (B83357) radical, which then abstracts a halogen atom from an alkyl halide to produce an alkyl radical. This alkyl radical can then participate in various bond-forming reactions. This strategy is particularly useful in reductive cross-coupling reactions, where two different electrophiles, such as an aryl bromide and an alkyl bromide, are coupled.

The generation of silyl radicals is efficiently achieved through the hydrogen atom transfer (HAT) capability of the excited triplet state of this compound. In the presence of a silane, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), the excited benzophenone (B1666685) derivative abstracts a hydrogen atom, yielding a stabilized silyl radical. These silyl radicals are versatile intermediates that can engage in subsequent reactions, including the aforementioned halogen atom transfer processes.

A key advantage of using this compound as a photoredox catalyst is the ability to perform reactions under mild conditions. Unlike unsubstituted benzophenone, which often requires high-energy UV light for excitation, the push-pull nature of this compound shifts its absorption wavelength to the longer, lower-energy visible light region. This allows for the use of more accessible light sources like fluorescent lamps and LEDs, which is beneficial for reactions involving sensitive substrates that might degrade under harsh UV irradiation. The electronic properties of the substituents on the benzophenone core also allow for the tuning of its redox potentials and reactivity, making it a versatile catalyst for a range of transformations.

Photoinitiators in Polymerization Reactions

This compound can function as a Type II photoinitiator for free-radical polymerization. polymerinnovationblog.com In this role, upon absorption of light, it enters an excited state but does not directly generate radicals through cleavage. Instead, it undergoes a bimolecular reaction with a co-initiator, typically a hydrogen donor like an amine or an alcohol. polymerinnovationblog.com The excited benzophenone derivative abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical from the benzophenone and a reactive radical from the co-initiator. The latter is then responsible for initiating the polymerization of monomers, such as acrylates and methacrylates. polymerinnovationblog.com

MonomerCo-initiatorLight SourcePolymerization Rate (Rp)
Methyl Methacrylate (MMA)Triethylamine365 nm UVHigh
Pentaerythritol Tetraacrylate (PETA)N-Methyldiethanolamine365 nm LEDModerate to High
Tripropyleneglycol Diacrylate (TPGDA)Ethyl 4-(dimethylamino)benzoateMedium Pressure Hg LampHigh

This table provides illustrative data on the use of benzophenone-type photoinitiators in the polymerization of various acrylate (B77674) monomers.

Development of Optoelectronic Materials

The unique molecular structure of this compound makes it a candidate for applications in optoelectronic materials. Its rigid aromatic core, combined with the presence of polar groups, can lead to desirable properties for use in devices that interact with light and electricity.

Research suggests its potential use in the development of liquid crystals. The rod-like shape and polarity of the molecule are conducive to the formation of liquid crystalline phases, which are essential for display technologies like LCDs.

Furthermore, derivatives of benzophenone are explored as host materials in Organic Light-Emitting Diodes (OLEDs). epa.gov In an OLED, a host material forms a thin film that is doped with a small amount of an emissive guest material. The host material facilitates the transport of charge carriers (electrons and holes), and upon their recombination, the excitation energy is transferred to the guest, which then emits light. The properties of this compound, such as its thermal stability and ability to form amorphous films, could make it a suitable component in the emissive layer of OLEDs, contributing to the efficiency and stability of the device.

Fluorescent Dyes and Fluorophores

Fluorophores, or fluorescent dyes, are molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. This property is fundamental to their use in various applications, from biological imaging to materials science. The fluorescence of organic molecules is often linked to the presence of conjugated π-systems and the influence of substituent groups.

The benzophenone core of this compound provides a rigid, conjugated structure, which is a common feature in many organic fluorophores. The efficiency and characteristics of fluorescence, such as quantum yield and emission wavelength, are significantly influenced by the electronic nature of the substituents on the aromatic rings. In this molecule, the methoxy (B1213986) group acts as an electron donor, while the trifluoromethyl group is a strong electron acceptor. This "push-pull" configuration can lead to the formation of an intramolecular charge transfer (ICT) excited state, which often results in distinct fluorescent properties. Methoxy-substituted aromatic compounds, in particular, have been studied for their solid-state fluorescence properties. nih.gov

While the structural motifs of this compound suggest potential fluorescent activity, its direct and widespread application as a fluorescent dye or fluorophore is not extensively documented in scientific literature. However, its derivatives and compounds with similar electronic structures are integral to the design of functional optical materials.

Table 1: Structural Features and Potential Fluorescent Properties

Structural Feature Influence on Fluorescence
Benzophenone Core Provides a conjugated π-system capable of absorbing and emitting light.
Methoxy Group (-OCH3) Electron-donating group that can enhance fluorescence quantum yield.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. nih.govnih.gov TADF materials are typically designed with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This small gap enables efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state, facilitated by thermal energy. nih.gov

The benzophenone structure is recognized as a classical phosphor with high intersystem crossing efficiency, making it a compelling candidate for developing TADF emitters. nih.gov The design of TADF molecules often involves connecting electron-donating and electron-accepting units to achieve the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn reduces the ΔEST.

This compound possesses the fundamental donor-acceptor structure inherent to many TADF emitters.

Donor Moiety : The methoxy-substituted phenyl ring.

Acceptor Moiety : The trifluoromethyl-substituted phenyl ring.

Research on other TADF systems has shown that the incorporation of methoxy groups can influence key properties, such as reducing the TADF lifetime and mitigating efficiency roll-off at high brightness in OLEDs. nih.gov Although this compound itself has not been prominently featured as a standalone TADF emitter in major studies, its structural components are highly relevant to the molecular design principles of this class of materials. It could potentially serve as a building block or a fragment within more complex TADF molecules.

Table 2: Donor-Acceptor Characteristics for TADF Potential

Component Role Impact on Electronic States
4-Methoxyphenyl Electron Donor Localizes the Highest Occupied Molecular Orbital (HOMO).
Carbonyl Bridge Linker Facilitates charge transfer between the donor and acceptor rings.

Precursors for Polyaryletherketones (PAEKs)

Polyaryletherketones (PAEKs) are a family of high-performance thermoplastic polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PAEKs is typically achieved through a nucleophilic aromatic substitution (SNAr) polycondensation reaction. google.com The standard industrial synthesis involves the reaction of a bisphenol (like hydroquinone) with an activated di-halo-aromatic monomer, most commonly 4,4'-difluorobenzophenone (B49673). google.com

In this reaction mechanism, the fluorine atoms of 4,4'-difluorobenzophenone act as excellent leaving groups, activated by the electron-withdrawing effect of the ketone group. The bisphenol, deprotonated by a weak base such as potassium carbonate, acts as the nucleophile, displacing the fluoride (B91410) ions to form the characteristic ether linkages of the polymer backbone. google.commdpi.com

For a molecule to serve as a monomer in this type of step-growth polymerization, it must possess two reactive functional groups that can participate in the chain-forming reaction. In the case of this compound, the molecule lacks the necessary bifunctionality to act as a direct precursor for PAEKs in the conventional sense.

Lack of a Second Leaving Group : The molecule has only one potential leaving group for a standard SNAr reaction, the trifluoromethyl-activated phenyl ring. However, the methoxy group on the other ring is a poor leaving group for nucleophilic aromatic substitution compared to a halogen like fluorine.

Monomer Functionality : Traditional PAEK synthesis requires an AA + BB monomer approach (a bisphenol and a dihalide) or an AB monomer approach (a molecule with both a phenol (B47542) and a halide). This compound does not fit either of these monomer types for creating a high molecular weight polymer via this route.

Therefore, while it is a benzophenone derivative, this compound is not a suitable direct precursor for the synthesis of PAEKs through the established nucleophilic aromatic substitution polycondensation methods. Its structure does not provide the necessary two leaving groups for polymerization with a bisphenol.

Table 3: Comparison of Monomers for PAEK Synthesis

Compound Functional Groups Role in PAEK Synthesis
4,4'-Difluorobenzophenone Two fluorine atoms (good leaving groups) Standard "AA" type monomer; reacts with bisphenols. google.com

Medicinal Chemistry and Biological Research Applications of 4 Methoxy 4 Trifluoromethylbenzophenone and Its Derivatives

Design and Synthesis of Pharmaceutically Active Compounds

The design of pharmaceutically active compounds based on the 4-methoxy-4'-trifluoromethylbenzophenone scaffold involves leveraging the benzophenone (B1666685) core as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. arxiv.org Medicinal chemists modify this core by introducing various functional groups to optimize interactions with specific targets and improve pharmacokinetic profiles. researchgate.netbohrium.com

Structure-activity relationship (SAR) studies are crucial in this design process. For example, in the development of anti-inflammatory agents, various 4-aminobenzophenone (B72274) analogues were synthesized and evaluated. Research showed that specific substitutions led to potent inhibition of TNF-α and IL-1β, with IC50 values in the low nanomolar range. nih.gov Similarly, in the pursuit of anticancer agents, the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template was developed. Modifications to this template, such as introducing an amino linkage between the phenyl and thiazole (B1198619) rings, led to the creation of phenyl-aminothiazole (PAT) derivatives with improved aqueous solubility and oral bioavailability while maintaining potent tubulin polymerization inhibition. nih.gov

The synthesis of these derivatives often begins with the core benzophenone structure. A common method for creating the benzophenone backbone is the Friedel-Crafts acylation. For instance, 4-methoxybenzophenone (B1664615) can be synthesized by the acylation of anisole (B1667542) with benzoic acid using a solid acid catalyst. researchgate.net Further modifications can then be made. For example, thiazole-containing derivatives have been synthesized by condensing an acid analogue of benzophenone with 2-aminothiazole (B372263) derivatives to target vascular endothelial growth factor A (VEGF-A). nih.gov

Compound SeriesCore Scaffold ModificationBiological Target/ActivityKey Finding
4-Aminobenzophenone AnaloguesVariations on the 4-amino groupAnti-inflammatory (TNF-α, IL-1β inhibition)Potent inhibition with IC50 values of 4 to 6 nM for TNF-α. nih.gov
Benzophenone-Thiazole DerivativesCondensation with 2-aminothiazoleAnticancer (VEGF-A inhibition)Designed to inhibit a key mediator of tumor angiogenesis. nih.gov
Phenyl-aminothiazole (PAT) TemplateInsertion of an amino linkerAnticancer (Tubulin polymerization inhibition)Improved solubility and bioavailability over the parent SMART template. nih.gov
Benzophenone ThiosemicarbazonesAddition of thiosemicarbazone groupAntileishmanialCompounds with chloro or methoxy (B1213986) groups showed significant activity (IC50 = 10.19–14.35 μM). scielo.br

Role of Trifluoromethylation in Modulating Biological Activity

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a critical strategy in modern medicinal chemistry to enhance its therapeutic profile. bohrium.comhovione.com The trifluoromethyl group possesses a unique combination of properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetics. mdpi.comwechemglobal.com

Key properties and their effects are summarized below:

High Electronegativity: The three fluorine atoms make the -CF3 group a strong electron-withdrawing substituent. This can alter the acidity or basicity of nearby functional groups, potentially improving electrostatic or hydrogen bonding interactions with a biological target. researchgate.netwechemglobal.com

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which is greater than that of a chlorine atom. mdpi.com This enhanced lipophilicity can facilitate the molecule's ability to cross cellular membranes and reach its target. mdpi.comwechemglobal.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom on an aromatic ring with a -CF3 group can block sites of metabolic oxidation by cytochrome P450 enzymes. This strategy is well-established for reducing metabolism, which in turn increases the half-life of the drug in the body. researchgate.netmdpi.com

Binding Affinity: The steric bulk and electronic properties of the -CF3 group can lead to a better fit within the binding pocket of a target protein or enzyme, thereby enhancing binding affinity and potency. hovione.commdpi.com For instance, adding a -CF3 group to the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated version. mdpi.com

PropertyDescriptionImpact on Biological Activity
LipophilicityIncreases the molecule's affinity for lipids. The Hansch π value is +0.88. mdpi.comEnhances membrane permeability and absorption. mdpi.comwechemglobal.com
Metabolic StabilityThe C-F bond is very strong, making the group resistant to metabolic breakdown.Blocks metabolic hotspots, increasing the drug's half-life. mdpi.com
Electron-Withdrawing NatureThe high electronegativity of fluorine atoms pulls electron density from the attached ring.Modulates pKa of nearby groups and can improve binding interactions. researchgate.netwechemglobal.com
BioisosterismCan act as a bioisostere for other groups like chlorine due to steric similarity. mdpi.comAllows for fine-tuning of molecular properties while maintaining overall shape. mdpi.com

Investigation of Biological Targets and Mechanisms of Action

Derivatives of the benzophenone scaffold have been investigated for their effects on a variety of biological targets, leading to the elucidation of several mechanisms of action. The trifluoromethylphenyl moiety often plays a key role in the potency against these targets.

Enzyme Inhibition: A significant number of benzophenone derivatives act as enzyme inhibitors. A novel inhibitor, CHMFL-KIT-64, which contains a 4-chloro-3-(trifluoromethyl)phenyl group, was discovered to be a potent inhibitor of the c-KIT kinase, including a broad spectrum of drug-resistant mutants. nih.gov Such inhibitors block signal transduction pathways that are critical for the proliferation of cancer cells. wechemglobal.com Other benzophenone derivatives have been found to inhibit farnesyltransferase, an enzyme involved in post-translational modification of proteins crucial for cell signaling. nih.gov

Cytoskeletal Disruption: The colchicine (B1669291) binding site on tubulin is a well-validated target for anticancer drugs. Synthetic benzophenone analogues, specifically the SMART and PAT templates, have been shown to be microtubule-destabilizing agents. nih.gov They inhibit the polymerization of tubulin into microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Modulation of Inflammatory Pathways: As noted previously, 4-aminobenzophenone derivatives can potently inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in immune cells, suggesting a mechanism of action centered on modulating key inflammatory signaling pathways. nih.gov

Antiparasitic Activity: Benzophenone derivatives featuring a thiosemicarbazone group have demonstrated significant antileishmanial activity. scielo.br While the exact mechanism is under investigation, it is believed they interfere with essential metabolic processes within the Leishmania parasite.

Advanced Characterization Techniques for 4 Methoxy 4 Trifluoromethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Methoxy-4'-trifluoromethylbenzophenone, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the two differently substituted benzene (B151609) rings and a characteristic singlet for the methoxy (B1213986) group protons. The protons on the methoxy-substituted ring are influenced by the electron-donating nature of the methoxy group, while the protons on the trifluoromethyl-substituted ring are affected by the electron-withdrawing trifluoromethyl group. This leads to a downfield shift for the protons on the trifluoromethyl-substituted ring compared to those on the methoxy-substituted ring. The methoxy group protons typically appear as a sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon is expected to resonate significantly downfield, a characteristic feature of ketones. The carbons of the aromatic rings will appear in the aromatic region of the spectrum, with their chemical shifts influenced by the attached substituents. The carbon of the methoxy group will appear upfield. The trifluoromethyl group will cause a characteristic splitting of the carbon signal to which it is attached due to C-F coupling.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this singlet provides a clear indication of the electronic environment of the CF₃ group.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~ 7.8-8.0MultipletProtons on the trifluoromethyl-substituted ring
¹H~ 6.9-7.1MultipletProtons on the methoxy-substituted ring
¹H~ 3.8SingletMethoxy group protons
¹³C~ 195SingletCarbonyl carbon
¹³C~ 164SingletCarbon bearing the methoxy group
¹³C~ 114-140Multiple signalsAromatic carbons
¹³C~ 124 (quartet)QuartetTrifluoromethyl carbon (due to ¹JCF coupling)
¹³C~ 55SingletMethoxy carbon
¹⁹F~ -63SingletTrifluoromethyl group

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically observed in the range of 1650-1670 cm⁻¹. The presence of the aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to appear as a strong band around 1250 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also characteristic and typically appear as strong absorptions in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the C-F bonds in the CF₃ group is also expected to be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
C-H (aromatic)3000-31003000-3100Stretching
C=O (carbonyl)1650-16701650-1670Stretching
C=C (aromatic)1450-16001450-1600Stretching
C-O (ether)1230-12701230-1270Asymmetric Stretching
C-F (trifluoromethyl)1100-1300 (multiple bands)1100-1300Stretching

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (C₁₅H₁₁F₃O₂), the molecular weight is 280.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 280. Fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions. Common fragments would include the benzoyl cation (C₆H₅CO⁺, m/z 105), the methoxybenzoyl cation (CH₃OC₆H₄CO⁺, m/z 135), the trifluoromethylphenyl cation (CF₃C₆H₄⁺, m/z 145), and the methoxyphenyl cation (CH₃OC₆H₄⁺, m/z 107).

UV/Visible Absorption and Fluorescence Spectroscopy

UV/Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. Benzophenone (B1666685) itself shows a strong π → π* transition around 250 nm and a weaker, longer-wavelength n → π* transition around 340 nm. researchgate.net The substituents on the phenyl rings will influence the positions and intensities of these bands. The electron-donating methoxy group is expected to cause a bathochromic (red) shift of the π → π* band, while the electron-withdrawing trifluoromethyl group may have a smaller effect. The n → π* transition is also sensitive to substitution and solvent polarity. researchgate.net

Fluorescence Spectroscopy: While benzophenone itself is weakly fluorescent at room temperature in solution due to efficient intersystem crossing to the triplet state, its derivatives can exhibit fluorescence. The presence of the methoxy and trifluoromethyl groups can modify the photophysical properties. A study of related nitro-stilbene derivatives with benzophenones showed that electron-donating or electron-withdrawing groups significantly influence the absorption and fluorescence spectra. researchgate.net A detailed fluorescence study of this compound would reveal its emission wavelength, quantum yield, and excited-state lifetime, providing insights into its potential applications in materials science and photochemistry.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. The reduction of benzophenones typically occurs in two successive one-electron steps to form the radical anion and then the dianion. The reduction potentials are sensitive to the substituents on the aromatic rings. The electron-donating methoxy group is expected to make the reduction more difficult (shifting the potential to more negative values), while the electron-withdrawing trifluoromethyl group will facilitate the reduction (shifting the potential to more positive values). researchgate.net A cyclic voltammogram of this compound would likely show two reduction peaks, and the positions of these peaks would provide quantitative information about the influence of the competing electronic effects of the two substituents on the redox behavior of the carbonyl group.

Future Directions and Emerging Research Avenues for 4 Methoxy 4 Trifluoromethylbenzophenone

Development of Novel Synthetic Methodologies

The industrial-scale production of aromatic ketones like 4-Methoxy-4'-trifluoromethylbenzophenone has traditionally relied on Friedel-Crafts acylation. However, these methods often require stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which can generate considerable corrosive waste and complicate product purification. Future research is focused on developing more sustainable and efficient synthetic strategies.

Key emerging methodologies include:

Green Catalytic Approaches: A significant push is being made to replace traditional Lewis acids with more environmentally benign alternatives. Research into solid acid catalysts, recyclable catalysts, and processes that minimize solvent use are paramount. For instance, methodologies using recyclable acids or alternative acylating agents like amides are being explored to reduce chemical waste. nih.gov The development of eco-friendly, organocatalyst-controlled benzannulation reactions for constructing diverse 2-hydroxybenzophenone (B104022) frameworks highlights a promising direction for creating similar structures under green conditions. rsc.org

Advanced Acylation Reagents: The use of amides or isocyanates in triflic acid represents a viable synthetic methodology that can be competitive with traditional acid chlorides. nih.gov These methods are advantageous as the acid and amine components can often be recovered and recycled, aligning with the principles of green chemistry. nih.govhilarispublisher.comresearchgate.netscispace.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Adapting synthetic routes for this compound to flow chemistry could lead to higher yields, improved safety, and easier scalability compared to batch processing.

Table 1: Comparison of Synthetic Approaches for Benzophenones
MethodologyTypical Catalyst/ReagentKey AdvantagesResearch Focus
Traditional Friedel-Crafts AcylationAlCl₃ (stoichiometric)Well-established, versatileReducing catalyst loading, managing waste researchgate.net
Green Friedel-Crafts AcylationSolid acids, recyclable catalysts (e.g., Triflic acid)Reduced waste, catalyst recyclability, improved safety nih.govroutledge.comDevelopment of highly active heterogeneous catalysts
Organocatalyzed AnnulationAmine-based organocatalystsMetal-free, environmentally benign solvents, high functional group tolerance rsc.orgExpanding substrate scope, one-pot multi-component reactions

Exploration of New Catalytic Transformations

Beyond its synthesis, this compound is itself a potent catalyst, particularly in the realm of photoredox catalysis. tcichemicals.com Its distinct push-pull electronic structure allows it to absorb lower-energy visible light to reach an excited triplet state, a significant advantage over parent benzophenone (B1666685) which requires high-energy UV light that can degrade substrates. tcichemicals.com

Emerging research in this area includes:

Mechanism Elucidation: While its efficacy has been demonstrated, detailed mechanistic studies are needed to fully understand the kinetics and pathways of the energy transfer (ET), single electron transfer (SET), and hydrogen atom transfer (HAT) processes it facilitates. tcichemicals.com This understanding will enable the rational design of even more efficient catalytic systems.

Expansion of Reaction Scope: Its utility as a photoredox catalyst has been proven for C(sp²)-C(sp³) cross-coupling reactions and reductive cross-couplings via silyl (B83357) radical generation. tcichemicals.com Future work will likely explore its application in a wider array of transformations, such as C-N, C-O, and C-S bond formation, and in asymmetric catalysis by combining it with chiral co-catalysts.

Dual Catalysis Systems: The synergy of this compound with other catalytic systems, such as nickel catalysis for C-H arylation and alkylation, is a promising frontier. tcichemicals.com Research into novel dual catalytic cycles that combine its photoredox properties with transition metal, organo-, or biocatalysis could unlock unprecedented chemical transformations.

Table 2: Reported Catalytic Application of this compound
Reaction TypeCo-catalyst/ReagentsKey TransformationLight Source
C(sp²)-C(sp³) Cross-CouplingNi(acac)₂, 6,6'-di-3-picolyl, Na₂CO₃Coupling of aryl bromides with saturated heterocycles tcichemicals.comFluorescent light tcichemicals.com
Reductive Cross-CouplingTris(trimethylsilyl)silane (B43935), Nickel catalystCoupling of aryl bromides with alkyl bromides via silyl and alkyl radical generation tcichemicals.comVisible light

Advanced Computational Modeling of Reactivity and Photophysics

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to this effort. researchgate.netscialert.net

Future computational studies are expected to focus on:

Predictive Modeling: Using DFT/TD-DFT methods to accurately predict the structural, electronic, and spectral properties of novel benzophenone derivatives before they are synthesized. researchgate.net This can accelerate the discovery of new photoinitiators or catalysts with tailored absorption wavelengths and efficiencies.

Reactivity Analysis: Calculating parameters such as proton affinity, ionization energy, and electron affinity to provide a deeper understanding of the molecule's reactivity and stability. chemrxiv.orgchemrxiv.org This knowledge is crucial for designing new catalytic cycles and predicting potential side reactions.

Excited State Dynamics: Modeling the excited-state dynamics to understand the efficiency of intersystem crossing to the catalytically active triplet state and the subsequent energy or electron transfer processes. The push-pull nature of this compound suggests that its main electronic transitions in the UVA/UVB range are of π→π* character, likely a HOMO→LUMO transition, which computational models can precisely characterize. researchgate.net

Integration into Multifunctional Materials

The unique photophysical properties of the benzophenone core make it an attractive building block for advanced functional materials. nih.govresearchgate.net The specific substitutions on this compound enhance its potential for these applications.

Emerging avenues include:

Organic Light-Emitting Diodes (OLEDs): The benzophenone framework serves as an electron-deficient core suitable for creating materials for OLEDs. nih.govnih.gov Its highly twisted geometry can reduce intermolecular interactions and self-quenching effects. nih.gov Future research will likely involve designing and synthesizing novel host materials or thermally activated delayed fluorescent (TADF) emitters based on the this compound scaffold for high-efficiency, deep-blue OLEDs. nih.govmdpi.com

Photoinitiators for 3D Printing: Benzophenone derivatives are widely used as photoinitiators for curing resins and coatings. chemrxiv.org The red-shifted absorption of this compound makes it particularly suitable for photopolymerization under milder, visible light LED sources, which is highly desirable for applications like 3D printing. rsc.org

Functional Polymers and Surfaces: The molecule can be incorporated into polymer chains or used as a linker to create functional materials. nih.govnih.gov For example, multifunctional benzophenone linkers can serve as both a photo-crosslinking motif and a peptide stapling reagent in chemical biology. nih.govnih.gov This allows for the creation of photoreactive materials for applications in bioimaging and drug delivery.

Therapeutic Applications and Drug Discovery

The intersection of the photophysical properties of this compound with the known biological activities of its constituent functional groups opens intriguing possibilities in medicine.

Photodynamic Therapy (PDT): PDT is a cancer treatment that uses a photosensitizer activated by light to generate reactive oxygen species (ROS) that kill malignant cells. nih.govmdpi.com The ability of benzophenones to absorb light and efficiently generate a triplet state makes them potential photosensitizers. chemrxiv.org The enhanced absorption of this compound in the visible spectrum is a key advantage, as longer wavelengths of light can penetrate deeper into biological tissues. Future research could focus on evaluating its efficacy as a PDT agent, potentially conjugating it to tumor-targeting molecules to improve selectivity. nih.govfrontiersin.org

Antimicrobial Drug Discovery: Chalcones and other aromatic ketones bearing trifluoromethyl and methoxy (B1213986) groups have demonstrated significant antibacterial and antifungal activities. nih.gov Studies have shown that compounds with these fluorinated groups can be highly effective against pathogenic bacterial and fungal strains. nih.gov Therefore, this compound and its derivatives represent a promising scaffold for the development of novel antimicrobial agents to combat drug-resistant infections.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-4'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

Methodology :

  • Friedel-Crafts Acylation : React 4-methoxybenzoyl chloride with trifluoromethylbenzene using AlCl₃ as a catalyst in anhydrous nitrobenzene at 80–90°C .

  • Cross-Coupling : Utilize Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and 4-trifluoromethylbromobenzene with Pd(PPh₃)₄ as a catalyst .

  • Yield Optimization :

    RouteCatalystSolventTemp (°C)Yield (%)
    Friedel-CraftsAlCl₃Nitrobenzene80–9065–70
    Suzuki-MiyauraPd(PPh₃)₄Toluene/EtOH11075–80
  • Critical Note : AlCl₃ may lead to side reactions with electron-withdrawing groups (e.g., -CF₃), favoring cross-coupling for higher regioselectivity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Methodology :

  • IR Spectroscopy :
    • C=O stretch: ~1660–1680 cm⁻¹ (benzophenone carbonyl) .
    • -OCH₃ stretch: ~2830 cm⁻¹ and 1250 cm⁻¹ (methoxy group) .
    • -CF₃ vibrations: ~1150–1250 cm⁻¹ (strong C-F stretches) .
  • ¹H NMR :
    • Methoxy protons: δ 3.8–4.0 ppm (singlet, 3H).
    • Aromatic protons: Split into distinct patterns due to electron-withdrawing -CF₃ and -OCH₃ groups (e.g., para-substituted aromatic protons at δ 7.6–8.2 ppm) .
  • ¹³C NMR :
    • Carbonyl carbon: ~195–200 ppm.
    • -CF₃ carbon: ~120–125 ppm (quartet, J = 280–300 Hz) .

Advanced Research Questions

Q. How does the electron-withdrawing -CF₃ group influence the compound’s reactivity in photochemical studies?

Methodology :

  • Photostability Assays : Exclude UV light (e.g., using a solar simulator) and monitor degradation via HPLC. The -CF₃ group enhances stability by reducing electron density in the aromatic ring, suppressing radical formation .
  • Computational Analysis :
    • HOMO-LUMO Gap : DFT calculations show decreased HOMO energy (-6.2 eV) due to -CF₃, lowering susceptibility to oxidation .
    • Reactivity Prediction : -CF₃ directs electrophilic substitution to the methoxy-substituted ring (meta to -OCH₃) .

Q. What strategies resolve contradictory data in solvent-dependent fluorescence quenching studies?

Methodology :

  • Controlled Experiments :
    • Compare fluorescence intensity in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
    • Observed Trend : Quenching efficiency inversely correlates with solvent polarity due to stabilization of excited states by -CF₃ .
  • Data Reconciliation :
    • Confounding Factor : Trace impurities (e.g., residual AlCl₃) may act as quenchers. Purify via recrystallization (ethanol/water) .
    • Statistical Validation : Use ANOVA to confirm solvent effects (p < 0.05) across triplicate trials .

Q. How do substituent positions (methoxy vs. trifluoromethyl) affect biological activity in structure-activity relationship (SAR) studies?

Methodology :

  • In Vitro Assays :

    • Test antifungal activity (e.g., against Candida albicans) with MIC (Minimum Inhibitory Concentration) values.
    Substituent PositionMIC (µg/mL)
    4-OCH₃, 4'-CF₃12.5
    2-OCH₃, 4'-CF₃25.0
  • Mechanistic Insight : The para-methoxy group enhances membrane permeability, while -CF₃ increases lipophilicity (logP = 3.2 vs. 2.8 for non-CF₃ analogs) .

Q. What crystallographic methods validate the molecular conformation of this compound?

Methodology :

  • Single-Crystal X-ray Diffraction :

    • Key Parameters : Dihedral angle between aromatic rings: ~57.5° (similar to 4-fluoro analogs) .
    • Hydrogen Bonding : Intermolecular O-H···O bonds stabilize the crystal lattice (bond length: 2.68 Å) .
  • Comparison with Analogues :

    CompoundDihedral Angle (°)
    4-Methoxy-4'-CF₃-benzophenone57.5
    4-Fluoro-4'-methoxybenzophenone58.2

Q. How can computational modeling predict degradation pathways under oxidative conditions?

Methodology :

  • Reactivity Simulations :
    • Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model oxidation pathways.
    • Predicted Pathway : Initial attack at the methoxy ring’s ortho position, forming a quinone intermediate (ΔG‡ = 24.3 kcal/mol) .
  • Experimental Validation :
    • LC-MS identifies m/z 288.1 ([M+H]+) corresponding to the quinone product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4'-trifluoromethylbenzophenone
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4'-trifluoromethylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.